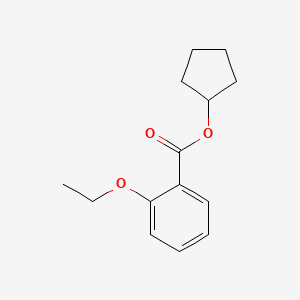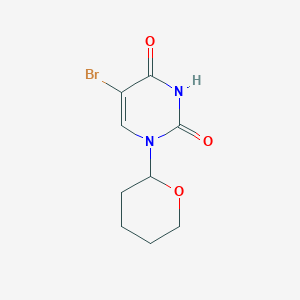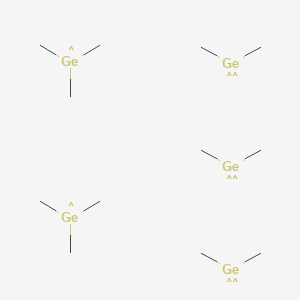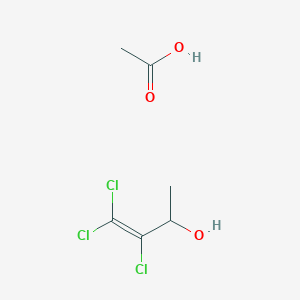
Acetic acid;3,4,4-trichlorobut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,4,4-trichlorobut-3-en-2-ol is a chemical compound with the molecular formula C6H7Cl3O2 It is a derivative of acetic acid, where the hydrogen atoms in the butenol group are substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4,4-trichlorobut-3-en-2-ol typically involves the chlorination of butenol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,4,4-trichlorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the chlorinated compound back to its non-chlorinated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;3,4,4-trichlorobut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;3,4,4-trichlorobut-3-en-2-ol involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The pathways involved include the modification of proteins and nucleic acids, which can alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;3,4-dichlorobut-3-en-2-ol
- Acetic acid;3,4,4-trifluorobut-3-en-2-ol
- Acetic acid;3,4,4-tribromobut-3-en-2-ol
Uniqueness
Acetic acid;3,4,4-trichlorobut-3-en-2-ol is unique due to the presence of three chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for forming multiple derivatives. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
5851-69-4 |
|---|---|
Fórmula molecular |
C6H9Cl3O3 |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
acetic acid;3,4,4-trichlorobut-3-en-2-ol |
InChI |
InChI=1S/C4H5Cl3O.C2H4O2/c1-2(8)3(5)4(6)7;1-2(3)4/h2,8H,1H3;1H3,(H,3,4) |
Clave InChI |
JGCULHOLEILVTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C(Cl)Cl)Cl)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


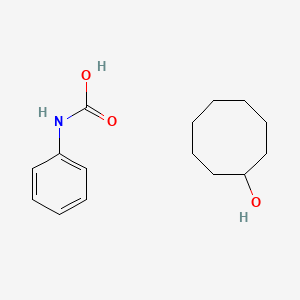
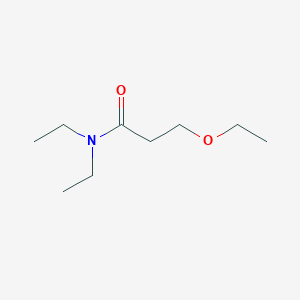
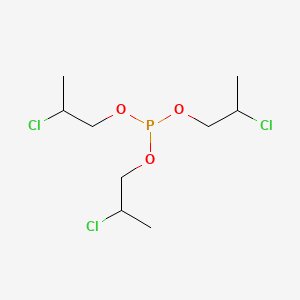
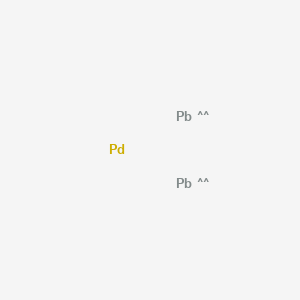

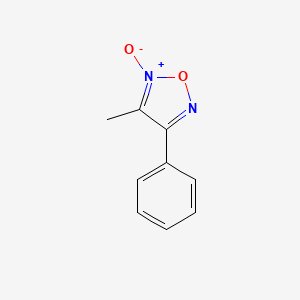
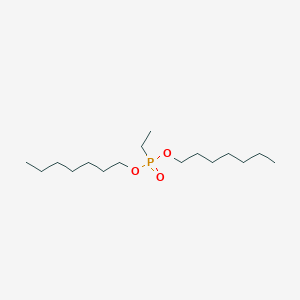
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

